5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid
Description
5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 5, a meta-tolyl (3-methylphenyl) group at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol. Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile biological activities, including anti-inflammatory, antipyretic, and anticancer properties . This compound is commercially available from suppliers like CymitQuimica and is frequently employed as a precursor for synthesizing more complex molecules, such as metal-organic frameworks (MOFs) or bioactive esters .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-bromo-1-(3-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-3-2-4-8(5-7)14-10(12)9(6-13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
KVSRYDPJMZXDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1-(m-tolyl)-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions :
-
Buchwald-Hartwig amination : Reaction with amines (e.g., benzylamine) under palladium catalysis replaces bromine with amino groups, forming derivatives like 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid.
-
Suzuki-Miyaura coupling : Bromine participates in palladium-mediated aryl-aryl bond formation. For example, coupling with phenylboronic acid yields 5-phenyl-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid.
Conditions :
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110°C | 65–78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 72–85 |
The electron-withdrawing carboxylic acid group at position 4 enhances the electrophilicity of the pyrazole ring, facilitating NAS.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification , amide formation , and decarboxylation :
-
Esterification : Treatment with ethanol/H₂SO₄ produces ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate, a precursor for further derivatization .
-
Amidation : Reaction with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with amines (e.g., aniline) to form 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxamide .
Example :
-
Acid chloride intermediate: (MW: 315.55 g/mol).
-
Amidation with 2,3-diaminopyridine yields fused heterocycles via intramolecular cyclization .
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds:
-
Reaction with ethyl diazoacetate in the presence of Zn(OTf)₂ forms pyrazolo[3,4-d]pyrimidine derivatives, expanding the heterocyclic framework .
Mechanism :
-
Coordination of Zn²⁺ to the pyrazole nitrogen activates the ring.
-
Cycloaddition with the diazo compound forms a six-membered ring .
Halogen Exchange
The bromine atom can be replaced by other halogens under radical or metal-free conditions:
-
Reaction with KI/CuI in DMF at 120°C substitutes bromine with iodine, producing 5-iodo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid.
Biological Interactions
While not a direct chemical reaction, the compound inhibits monoacylglycerol lipase (MAGL) and interacts with TRPV1 receptors via its electrophilic bromine and hydrogen-bonding carboxylic acid group .
Key interactions :
-
Bromine: Binds to hydrophobic pockets in enzyme active sites.
Stability and Side Reactions
-
Decarboxylation : Heating above 200°C removes CO₂, yielding 5-bromo-1-(m-tolyl)-1H-pyrazole.
-
Oxidation : The m-tolyl group oxidizes to a benzoic acid derivative under strong acidic conditions (e.g., KMnO₄/H₂SO₄).
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid.
- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to this have shown IC50 values indicating potent antiproliferative effects .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to control groups, suggesting therapeutic applications in oncology.
-
Anti-inflammatory Activity
- Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
- COX Inhibition : Studies indicate that compounds like 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid selectively inhibit COX-2, leading to reduced inflammation in experimental models .
- Carrageenan-Induced Edema : The compound demonstrated significant inhibition of edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent.
-
Antibacterial Activity
- Preliminary evaluations suggest that this compound may possess antibacterial properties.
- Mechanism : The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Efficacy Testing : In vitro assays against common bacterial pathogens have shown promising results, warranting further exploration into its therapeutic applications .
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.6 | |
| Anticancer | HepG2 | 3.3 | |
| Anti-inflammatory | Carrageenan model | Significant inhibition observed | |
| Antibacterial | E. coli | Promising results |
Case Study 1: Anticancer Properties
A study conducted by Cankara Pirol et al. synthesized a series of pyrazole derivatives, including 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid, and evaluated their antiproliferative activities against human cancer cell lines (Huh7, MCF7, HCT116). The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values ranging from 1.1 mM to 3.3 mM across different cell lines .
Case Study 2: Anti-inflammatory Effects
Research by Gökhan-Kelekçi et al. explored the anti-inflammatory properties of various pyrazole derivatives through carrageenan-induced edema models in rats. The study found that certain compounds exhibited anti-inflammatory activity comparable to indomethacin, highlighting the potential of pyrazole derivatives as therapeutic agents for inflammatory diseases .
Case Study 3: Antibacterial Evaluation
Argade et al. reported on the synthesis and antibacterial evaluation of novel pyrazole compounds against strains such as E. coli and S. aureus. The study revealed that some compounds showed significant antibacterial activity, suggesting that modifications to the pyrazole structure could enhance efficacy against bacterial infections .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations:
Replacement of the carboxylic acid with a nitrile (e.g., 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile) reduces hydrogen-bonding capacity but improves electrophilicity for nucleophilic substitutions . Ethyl ester derivatives (e.g., 5-Bromo-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester) exhibit higher lipophilicity and are preferred in drug delivery systems .
Physicochemical Properties :
- The pKa of carboxylic acid derivatives (e.g., ~2.5–3.0) facilitates deprotonation under physiological conditions, enhancing solubility in basic environments .
- Molecular weight and density correlate with substituent size; bulkier groups (e.g., isopropyl, m-tolyl) increase molecular weight and density .
Biological Activity
5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carboxylate with various reagents under controlled conditions. The process can yield high purity and significant quantities of the compound, which is essential for subsequent biological testing.
Pharmacological Properties
Research indicates that pyrazole derivatives, including 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid, exhibit a range of pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structures have shown promising anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, demonstrating significant inhibition compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains and fungi. Studies show that certain compounds exhibit potent activity against pathogens such as Escherichia coli and Aspergillus niger at low concentrations .
- Anticancer Potential : Some pyrazole derivatives have demonstrated anticancer activity through mechanisms such as selective protein inhibition and modulation of cell signaling pathways. This suggests potential applications in cancer therapeutics .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested in vivo using carrageenan-induced edema models. Results indicated that some derivatives exhibited anti-inflammatory effects comparable to indomethacin, with IC50 values suggesting effective dosage ranges for therapeutic use .
- Antimicrobial Screening : In vitro assays against Mycobacterium tuberculosis (MTB) demonstrated that specific pyrazole derivatives could inhibit MTB growth effectively, indicating potential for developing new anti-tubercular agents .
- Molecular Docking Studies : Advanced computational techniques like molecular docking have been employed to predict the binding affinity of 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid with various biological targets. These studies help elucidate the mechanism of action at a molecular level, supporting its role as a lead compound in drug development .
Data Tables
The following table summarizes key findings from various studies on the biological activities of pyrazole derivatives:
Q & A
Q. What are the established synthetic routes for 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and arylhydrazines, followed by hydrolysis . Optimization includes:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure cyclization.
- Catalyst selection : Acidic or basic conditions (e.g., NaOH for hydrolysis) influence yield and purity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the carboxylic acid derivative .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR confirm regioselectivity and substituent positions. The carboxylic acid proton typically appears as a broad singlet (~12–14 ppm) .
- X-ray diffraction : Single-crystal X-ray analysis resolves the pyrazole ring conformation and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). SHELX software is widely used for structure refinement .
- IR spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:
- Optimize geometry : Compare computed bond lengths/angles with experimental X-ray data to validate models .
- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO energy gaps. Lower gaps correlate with higher electrophilicity, relevant for designing derivatives for biological activity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as a hydrogen-bond donor) .
Q. What strategies are used to evaluate the biological activity of this compound and its derivatives?
Answer:
- In vitro assays : Derivatives are screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to assess cytotoxicity. IC values quantify potency .
- Receptor binding studies : Radioligand displacement assays (e.g., σ receptor antagonism) measure affinity. Substitutions at the pyrazole ring influence selectivity .
- ADMET profiling : Computational tools predict pharmacokinetic properties (e.g., LogP for lipophilicity) to prioritize compounds for in vivo testing .
Q. How do substituents on the pyrazole ring affect crystal packing and supramolecular interactions?
Answer:
- Hydrogen bonding : The carboxylic acid group forms dimeric motifs (R(8) rings) via O–H···O interactions, stabilizing the crystal lattice .
- Halogen effects : The bromine atom engages in weak C–Br···π interactions, influencing molecular stacking .
- Torsion angles : The dihedral angle between the pyrazole and m-tolyl rings impacts packing efficiency, analyzed via Hirshfeld surfaces .
Q. What methodologies address contradictions in reported biological data for pyrazole derivatives?
Answer:
- Dose-response validation : Repetition of assays under standardized conditions (e.g., fixed incubation time, cell density) minimizes variability .
- Structural verification : Re-characterize compounds (e.g., via NMR) to confirm purity and rule out degradation .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
Q. How can synthetic scalability be improved for derivatives of this compound?
Answer:
- Flow chemistry : Continuous synthesis reduces reaction time and improves yield for multi-step routes (e.g., cyclocondensation followed by bromination) .
- Catalytic systems : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enable regioselective functionalization of the pyrazole core .
- Green chemistry : Solvent-free mechanochemical synthesis (e.g., ball milling) minimizes waste in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
